
Orteronel
Descripción general
Descripción
Orteronel, también conocido como TAK-700, es un inhibidor no esteroideo de la enzima CYP17A1. Esta enzima es crucial para la biosíntesis de andrógenos, que implica la producción de hormonas masculinas como la testosterona. This compound fue desarrollado por Takeda Pharmaceutical Company en colaboración con Millennium Pharmaceuticals para el tratamiento del cáncer de próstata metastásico y resistente a las hormonas. Aunque mostró promesa en ensayos clínicos tempranos, finalmente no logró extender las tasas de supervivencia general en ensayos de fase III, lo que llevó a la terminación de su desarrollo .
Métodos De Preparación
La síntesis de Orteronel involucra varios pasos, comenzando con la preparación de la estructura principal, que es una naftalencarboxamida. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de naftaleno: Esto involucra la reacción de materiales de partida apropiados bajo condiciones específicas para formar el sistema de anillo de naftaleno.
Introducción de grupos funcionales: Se introducen varios grupos funcionales en el núcleo de naftaleno a través de reacciones como la nitración, reducción y acilación.
Ciclización: La formación del anillo pirroloimidazol se logra a través de reacciones de ciclización.
Modificaciones finales:
Análisis De Reacciones Químicas
Orteronel experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.
Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Hidrólisis: El compuesto se puede hidrolizar en condiciones ácidas o básicas para producir diferentes productos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para la hidrólisis. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Medicina: La principal aplicación de Orteronel ha sido en el tratamiento del cáncer de próstata metastásico y resistente a las hormonas.
Biología: this compound se ha utilizado en estudios biológicos para comprender el papel de los andrógenos en varios procesos fisiológicos y enfermedades.
Química: El compuesto se ha estudiado por sus propiedades químicas y reacciones, proporcionando información sobre el comportamiento de las naftalencarboxamidas y los pirroloimidazoles.
Mecanismo De Acción
Orteronel ejerce sus efectos inhibiendo selectivamente la enzima CYP17A1, que participa en la biosíntesis de andrógenos. CYP17A1 cataliza dos reacciones clave: la conversión de pregnenolona y progesterona a sus derivados 17α-hidroxi y la posterior formación de dehidroepiandrosterona (DHEA) y androstenediona. Al inhibir CYP17A1, this compound reduce los niveles de DHEA y androstenediona, lo que lleva a una disminución en la producción de testosterona. Esta reducción en los niveles de andrógenos ayuda a ralentizar el crecimiento de las células cancerosas de próstata dependientes de andrógenos .
Comparación Con Compuestos Similares
Orteronel es parte de una clase de compuestos conocidos como inhibidores de CYP17A1. Otros compuestos similares incluyen:
Abiraterona: Otro inhibidor de CYP17A1 utilizado en el tratamiento del cáncer de próstata. A diferencia de this compound, la abiraterona se ha desarrollado con éxito y se usa ampliamente en la práctica clínica.
Galeterona: Un agente multidiana que inhibe CYP17A1, antagoniza el receptor de andrógenos y degrada la proteína del receptor de andrógenos.
Seviterona: Un inhibidor no esteroideo de CYP17A1 que también muestra promesa en el tratamiento del cáncer de próstata.
En comparación con estos compuestos, this compound es único en su estructura química específica y su inhibición selectiva de CYP17A1 sin efectos significativos fuera del objetivo .
Actividad Biológica
Orteronel, also known as TAK-700, is a nonsteroidal selective inhibitor of the enzyme CYP17A1, specifically targeting its 17,20 lyase activity. This compound has garnered attention for its potential in treating metastatic castration-resistant prostate cancer (mCRPC) by effectively reducing androgen levels, which are crucial for the growth and survival of prostate cancer cells. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety profile based on diverse studies.
This compound inhibits the 17,20 lyase activity of CYP17A1, a key enzyme in androgen biosynthesis. This inhibition leads to a significant reduction in testosterone and other androgens without severely affecting cortisol synthesis due to its selectivity for 17,20 lyase over 17α-hydroxylase activity. This selectivity is crucial as it minimizes the risk of adrenal insufficiency and related side effects commonly associated with other androgen deprivation therapies.
Key Points:
- Selectivity: this compound exhibits a five-fold selectivity for 17,20 lyase over 17α-hydroxylase .
- Androgen Suppression: Preclinical studies show that this compound treatment results in a 27-fold greater suppression of dehydroepiandrosterone (DHEA) compared to cortisol .
- Tissue Distribution: Pharmacokinetic studies indicate that this compound has high bioavailability and achieves peak concentrations in tissues such as the testes and adrenal glands within six hours post-administration .
Clinical Trials and Efficacy
Several clinical trials have assessed the efficacy of this compound in patients with mCRPC:
-
Phase I/II Trials:
- A study demonstrated that single-agent this compound produced marked declines in prostate-specific antigen (PSA) levels, indicating effective tumor response .
- Patients receiving this compound showed a significant decrease in testosterone levels from a median of 5.5 ng/dL to 0.6 ng/dL after four weeks of treatment .
-
Phase III Trials:
- A randomized trial evaluated this compound combined with prednisone versus placebo plus prednisone in chemotherapy-naïve patients with mCRPC. The study enrolled 1560 participants from October 2010 to April 2016 .
- Results indicated that this compound significantly reduced PSA levels and improved metastasis-free survival compared to placebo .
Safety Profile
This compound has been generally well tolerated among patients, with fatigue being the most common adverse event reported. Other notable side effects included nausea, constipation, anorexia, and vomiting. In clinical studies, approximately 92% of patients experienced drug-related adverse events, but most were manageable .
Adverse Events Summary:
Adverse Event | Percentage (%) |
---|---|
Fatigue | 65 |
Nausea | 42 |
Constipation | 38 |
Anorexia | 35 |
Vomiting | 27 |
Grade ≥3 AEs | 54 |
Propiedades
IUPAC Name |
6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319121 | |
Record name | Orteronel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566939-85-3, 426219-23-0 | |
Record name | Orteronel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566939-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orteronel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566939853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orteronel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12066 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Orteronel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORTERONEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5K2FNS92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Orteronel?
A1: this compound acts by inhibiting the 17,20-lyase activity of the CYP17A1 enzyme. [, ] This enzyme is crucial for the biosynthesis of androgens, hormones that play a significant role in prostate cancer progression.
Q2: How does this compound's inhibition of CYP17A1 impact androgen levels?
A2: By inhibiting CYP17A1, this compound disrupts the production of androgens in the testes, adrenal glands, and potentially within prostate cancer cells themselves. [] This leads to a significant reduction in circulating androgen levels. [, , , ]
Q3: Does this compound preferentially inhibit the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity?
A3: While this compound demonstrates a preference for inhibiting the lyase activity, it does not exhibit complete selectivity. [, ] This lack of absolute selectivity can lead to the accumulation of certain steroid precursors, potentially contributing to side effects. [, ]
Q4: What downstream effects are observed as a result of this compound's impact on androgen synthesis?
A4: Reduced androgen levels following this compound treatment have been linked to a decrease in prostate-specific antigen (PSA) levels, a marker of prostate cancer tumor burden. [] Additionally, some studies reported radiographic responses, indicating tumor regression. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound. Further investigation into the chemical literature would be required to obtain this information.
Q6: How is this compound absorbed and metabolized in the body?
A6: Studies in healthy individuals show that this compound is absorbed orally and primarily metabolized into its primary metabolite, M-I. [] Food intake, particularly high-fat meals, has been shown to increase the bioavailability of this compound. []
Q7: What is the primary route of excretion for this compound?
A7: this compound is predominantly excreted through urine, with a smaller fraction eliminated in feces. [, ] Research in animal models suggests that urinary tubular secretion, potentially mediated by transporter proteins, plays a significant role in its renal clearance. []
Q8: How does renal impairment affect this compound exposure?
A8: Physiologically based pharmacokinetic modeling predicted increased this compound exposure in patients with moderate and severe renal impairment. [] These predictions were corroborated by clinical trial data, indicating the need for dosage adjustments in this patient population. []
Q9: What preclinical models were used to evaluate the efficacy of this compound?
A9: While the abstracts do not provide specific details on preclinical models, they mention that this compound demonstrated preclinical activity in suppressing androgen levels and shrinking androgen-dependent organs. [] Further research in published articles would be needed to elucidate the specific models employed.
Q10: What were the primary endpoints assessed in clinical trials evaluating this compound?
A10: Clinical trials investigating this compound primarily focused on overall survival (OS) as the primary endpoint. [, ] Secondary endpoints included radiographic progression-free survival (rPFS), PSA response rates, and safety assessments. [, ]
Q11: Did this compound meet its primary endpoint in phase III clinical trials?
A11: Unfortunately, the phase III ELM-PC 5 trial did not meet its primary endpoint of improving OS. [, , ] Despite demonstrating improvements in rPFS and PSA response rates, the lack of OS benefit led to the discontinuation of its development for CRPC. [, , ]
Q12: What potential mechanisms might contribute to the lack of OS benefit observed with this compound in phase III trials?
A12: Several factors could have contributed to the lack of OS benefit, including the emergence of resistance mechanisms and the use of subsequent life-prolonging therapies after this compound discontinuation. [, ] The widespread availability of alternative therapies like abiraterone, another CYP17A1 inhibitor, during the trial period might have masked potential OS benefits. []
Q13: Is there evidence of cross-resistance between this compound and other androgen synthesis inhibitors, such as abiraterone?
A13: Although not definitively established in the provided abstracts, the possibility of cross-resistance between these agents warrants investigation. [] Further research is needed to elucidate the potential for shared resistance mechanisms and their clinical implications.
Q14: What were the most frequently reported adverse events associated with this compound treatment?
A14: Common adverse events observed in this compound clinical trials included fatigue, nausea, vomiting, and gastrointestinal disturbances such as diarrhea and constipation. [, , , ] These side effects were generally mild to moderate in severity. [, ]
Q15: Did this compound demonstrate any serious or unexpected adverse effects?
A15: While generally well-tolerated, this compound was associated with serious adverse events in some instances. These included fatigue, hypokalaemia, pancreatitis, and posterior reversible encephalopathy syndrome (PRES) in isolated cases. [, , , ]
Q16: Were any specific drug delivery or targeting strategies employed in the development of this compound?
A16: The provided research does not mention specific drug delivery or targeting strategies for this compound.
Q17: What analytical techniques were employed to characterize and quantify this compound in biological samples?
A17: Researchers utilized a variety of analytical methods, including high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), to measure this compound concentrations in biological samples. [, ] These highly sensitive techniques allowed for accurate quantification of this compound and its metabolites in various matrices. [, ]
Q18: How does this compound compare to other CYP17A1 inhibitors, such as abiraterone, in terms of efficacy and safety?
A18: While both this compound and abiraterone target CYP17A1, they exhibit distinct pharmacological profiles. [, , ] Direct head-to-head trials are necessary to definitively compare their efficacy and safety. []
Q19: What other therapeutic options are available for patients with CRPC who are not eligible for or have progressed on this compound?
A19: Several alternative therapies exist for CRPC, including other androgen synthesis inhibitors, androgen receptor antagonists, chemotherapy, immunotherapy, and radiopharmaceuticals. [, ] The optimal treatment approach depends on individual patient characteristics, disease stage, and prior treatment history. []
Q20: Did the research on this compound lead to any cross-disciplinary collaborations or applications?
A20: The development of this compound involved collaboration between medicinal chemists, biologists, pharmacologists, and clinicians. [, ] While not explicitly stated in the abstracts, the knowledge gained from this compound research likely contributed to the development of other androgen synthesis inhibitors and advanced our understanding of CRPC biology.
Q21: How does the structure of this compound contribute to its binding to CYP17A1?
A21: Research suggests that this compound, like other nonsteroidal CYP17A1 inhibitors, interacts with the enzyme's catalytic heme iron. [] This interaction disrupts the enzyme's ability to convert steroid precursors into androgens. []
Q22: Did modifying the structure of this compound affect its activity or selectivity toward the different enzymatic activities of CYP17A1?
A22: Studies investigating different isomers of this compound, such as (S)-orteronel and (R)-orteronel, revealed variations in their binding modes and selectivity for the lyase versus hydroxylase activities of CYP17A1. [, ] These findings highlight the impact of subtle structural modifications on enzyme inhibition.
Q23: How did researchers assess the stability of this compound under different conditions?
A23: While the abstracts do not detail specific stability studies, researchers likely conducted stability assessments under various conditions, including different temperatures, pH levels, and storage conditions, to determine the compound's shelf life and inform formulation development. []
Q24: Were any specific formulations developed to improve the stability, solubility, or bioavailability of this compound?
A24: The provided research does not mention any particular formulations developed for this compound.
Q25: Were there any concerns regarding the potential environmental impact or degradation of this compound?
A25: The abstracts do not provide information regarding this compound's environmental impact or degradation pathways.
Q26: Did researchers explore potential combination therapies involving this compound?
A26: Yes, clinical trials investigated this compound in combination with other therapies, including docetaxel and prednisone. [, , ] These studies aimed to assess potential synergistic effects and improve treatment outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.